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Pharmacokinetic Profile & Clinical Efficacy

Parameter

Monotherapy (Tenalisib) [1]

Combination Therapy (Tenalisib +
Romidepsin) [2] [3]

Half-life (Tu/2)

Tmax

Cmax

Recommended Dose

Dosing Schedule

Overall Response

Rate (ORR)

Response Breakdown

~2.28 hours

Rapidly absorbed

Information not specified in results

800 mg, twice daily (fasting)

28-day cycle, orally until

progression or toxicity

45.7% (in evaluable patients)

3 Complete Response (CR), 13
Partial Response (PR)

Information not specified in results

Information not specified in results

Dose-proportional exposure from 400-
800 mg BID

Tenalisib 800 mg BID + Romidepsin 14
mg/m?2

28-day cycle; Tenalisib oral BID,
Romidepsin IV (Days 1, 8, 15)

63.0% (in evaluable patients)

7 CR (25.9%), 10 PR (37.0%)

© 2026 Smolecule. All rights reserved. 1/6

Tech Support


https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://haematologica.org/article/view/haematol.2022.281875
https://haematologica.org/article/view/haematol.2022.281875
https://www.sciencedirect.com/science/article/pii/S0006497121033395
https://www.sciencedirect.com/science/article/pii/S0006497121033395
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O I e C U I e Specifications & Pricing

Combination Therapy (Tenalisib +

Parameter Monotherapy (Tenalisib) [1] . .

Romidepsin) [2] [3]
Median Duration of 4.9 months 5.03 months
Response

Mechanism of Action and Signaling Pathway

Tenalisib is a potent, selective, and orally available dual inhibitor of the PI3K delta (§) and gamma (y)
isoforms, with IC50 values of 24.5 nM and 33.2 nM, respectively. It exhibits substantial selectivity (over

100-fold) over the o and 3 isoforms [4]. The following diagram illustrates its mechanism of action:
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This pathway inhibition leads to downstream modulation of the tumor microenvironment and promotes
apoptosis in malignant T-cells [1] [4]. Preclinical data also indicates that a metabolite of tenalisib inhibits
Salt-Inducible Kinase 3 (SIK3), suggesting an additional mechanism of action that may contribute to its

overall efficacy [2].
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Experimental Protocol Overview

The key pharmacokinetic and safety data for Tenalisib were primarily established in a Phase I/Ib clinical
trial (NCT02567656) [1]. Here is the experimental workflow:

Patient Population:

Relapsed/Refractory T-Cell Lymphoma
(PTCL & CTCL)

Phase I: Dose Escalation
(3+3 Design)

l

Dose Cohorts:
200 mg, 400 mg, 800 mg BID
(Fasting & Fed States)

l

Primary Goal: Determine
Maximum Tolerated Dose (MTD)

MTD: 800 mg BID (Fasting

Assessments

Safety (AEs, SAEs, DLTs) Pharmacokinetics (PK)
CTCAE v4.03 Multiple time points

[ Phase Ib: Dose Expansion
)

Efficacy (ORR, DoR)
Lugano/Guidelines
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o Key Eligibility: Patients with histologically confirmed relapsed/refractory PTCL or CTCL who had
received 21 prior therapy and had adequate organ function [1].

¢ PK Sampling: In the dose-escalation phase, intensive PK blood sampling was performed to
determine parameters like Cmax and half-life. For Tenalisib monotherapy, this included sampling on
Cycle 1 Day 1 at pre-dose, and multiple post-dose time points [1].

e Safety Monitoring: Dose-Limiting Toxicities (DLTs) were rigorously assessed during the first 28-day
cycle. The 800 mg dose under fed conditions resulted in two DLTs, establishing 800 mg BID under
fasting conditions as the MTD [1].

Future Clinical Development

Research on Tenalisib continues to evolve, focusing on combination therapies to improve outcomes:

¢ Tenalisib-Romidepsin Combination: The combination showed a favorable safety profile with no
significant drug-drug interactions observed in PK analyses. The synergy between PI3K inhibition
and HDAC inhibition is a promising area for further development in R/R TCL [2] [3].

e Ongoing Trials: A Phase Il study of Tenalisib in Triple-Negative Breast Cancer (TNBC) began
recruitment in March 2024 (NCT06189209), indicating an expansion of its application to solid tumors

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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